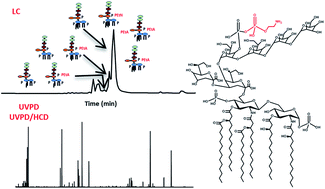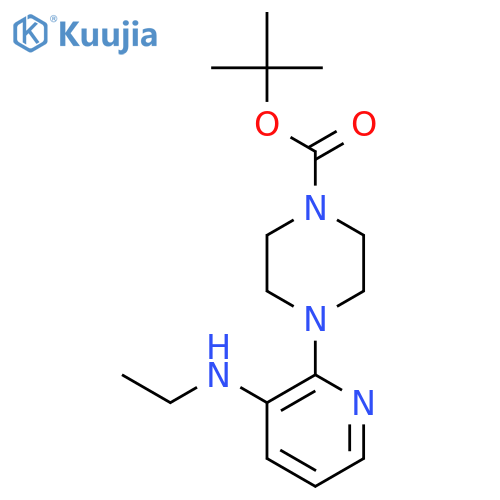Top-down strategies for the structural elucidation of intact gram-negative bacterial endotoxins†
Chemical Science Pub Date: 2014-07-04 DOI: 10.1039/C4SC01034E
Abstract
Re-modelling of lipopolysaccharides, which are the primary constituent of the outer cell membrane of Gram-negative bacteria, modulates pathogenesis and resistance to microbials. Reported herein is the characterization of intact Gram-negative bacterial lipooligosaccharides (LOS) via a new strategy utilizing online liquid chromatography (LC) coupled with ultraviolet photodissociation (UVPD) mass spectrometry. Compared to collision-based MS/MS methods, UVPD and UVPD/HCD promoted a greater array of cleavages within both the glycan and lipid moieties, including C–C, C–N, C–O cleavages in the acyl chains as well as glycosidic and cross-ring cleavages, thus providing the most far-reaching structural characterization of LOS. This LC-MS/MS strategy affords a robust analytical method to structurally characterize complex mixtures of bacterial endotoxins that maintains the integrity of the core oligosaccharide and lipid A domains of LOS, providing direct feedback about the cell envelope architectures and LOS modification strategies involved in resistance of the host innate immune defense.

Recommended Literature
- [1] Synthesis and characterizations of red/near-IR absorbing A–D–A–D–A-type oligothiophenes containing thienothiadiazole and thienopyrazine central units
- [2] Altering synthetic fragments to tune the AIE properties and self-assemble grid-like structures of TPE-based oxacalixarenes†
- [3] Correction: Design of triphenylamine appended anthracene derivatives: electro-polymerization and their electro-chromic behaviour
- [4] Polyaminoborane main chain scission using N-heterocyclic carbenes; formation of donor-stabilised monomeric aminoboranes†
- [5] Two robust metal–organic frameworks with uncoordinated N atoms for CO2 adsorption†
- [6] Nanoscale dual-enzyme cascade metal–organic frameworks through biomimetic mineralization as ROS generators for synergistic cancer therapy†
- [7] Facile synthesis of enantioenriched phenol-sulfoxides and their aluminum complexes†
- [8] Coupling of RAFT polymerization and chemoselective post-modifications of elastin-like polypeptides for the synthesis of gene delivery hybrid vectors†
- [9] Recent progress in chromogenic and fluorogenic chemosensors for hypochlorous acid
- [10] Ni@Pd/PEI–rGO stack structures with controllable Pd shell thickness as advanced electrodes for efficient hydrogen evolution†

Journal Name:Chemical Science
Research Products
-
CAS no.: 154-68-7









